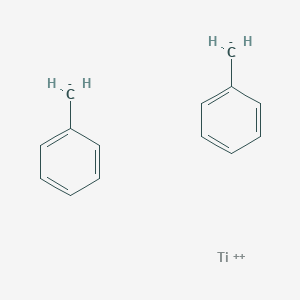
Titanium(2+) bis(phenylmethanide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(2+) bis(phenylmethanide) is a coordination compound featuring a titanium ion coordinated with two phenylmethanide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(2+) bis(phenylmethanide) typically involves the reaction of titanium(IV) chloride with phenylmethanide anions under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:
TiCl4+2PhCH2−→Ti(PhCH2)2+2Cl−
Industrial Production Methods
Industrial production of Titanium(2+) bis(phenylmethanide) may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Titanium(2+) bis(phenylmethanide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or even elemental titanium under specific conditions.
Substitution: The phenylmethanide ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or under specific solvent conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species.
Scientific Research Applications
Titanium(2+) bis(phenylmethanide) has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high strength and corrosion resistance.
Biological Applications: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.
Mechanism of Action
The mechanism of action of Titanium(2+) bis(phenylmethanide) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it reactive in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) chloride: A common precursor in the synthesis of titanium compounds.
Titanium(IV) alkoxides: Used in the production of titanium dioxide and other materials.
Titanium(IV) bis(phenolate): Another coordination compound with similar applications in catalysis and materials science.
Uniqueness
Titanium(2+) bis(phenylmethanide) is unique due to its specific coordination environment and the properties imparted by the phenylmethanide ligands. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be as effective.
Properties
CAS No. |
37096-06-3 |
|---|---|
Molecular Formula |
C14H14Ti |
Molecular Weight |
230.13 g/mol |
IUPAC Name |
methanidylbenzene;titanium(2+) |
InChI |
InChI=1S/2C7H7.Ti/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
InChI Key |
ZRDHAWVFZDSFOW-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















